1,2-Diethyl-4-nitrobenzene
Description
1,2-Diethyl-4-nitrobenzene (C₁₀H₁₃NO₂) is a substituted nitrobenzene derivative characterized by two ethyl groups at the 1- and 2-positions and a nitro group at the 4-position. These analogs share a nitrobenzene backbone with varied substituents, enabling comparative analysis of electronic, steric, and functional properties.
Properties
CAS No. |
103095-31-4 |
|---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
1,2-diethyl-4-nitrobenzene |
InChI |
InChI=1S/C10H13NO2/c1-3-8-5-6-10(11(12)13)7-9(8)4-2/h5-7H,3-4H2,1-2H3 |
InChI Key |
GUYZIRVMQNZWDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)[N+](=O)[O-])CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 1,2-Diethyl-4-nitrobenzene with key analogs:
Reactivity and Stability
- Electron-Withdrawing Effects: The nitro group in all compounds strongly deactivates the aromatic ring, directing electrophilic substitution to meta positions.
- Reduction Behavior: Diamine derivatives like 1,2-Diamino-4-nitrobenzene are prone to instability post-reduction, requiring immediate use in subsequent reactions . In contrast, brominated analogs (e.g., 1-(1,2-Dibromoethyl)-4-nitrobenzene) exhibit higher thermal stability due to halogen substituents .
Critical Notes and Limitations
- Data Gaps : Direct experimental data on this compound is absent in the evidence; comparisons rely on structurally related compounds.
- Naming Ambiguities : The compound name "this compound" may conflict with CAS-registered analogs (e.g., 1-(1,2-Dibromoethyl)-4-nitrobenzene ), requiring verification of substituent positions.
- Safety Considerations : Nitroaromatic compounds often exhibit toxicity and mutagenicity, necessitating strict handling protocols .
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